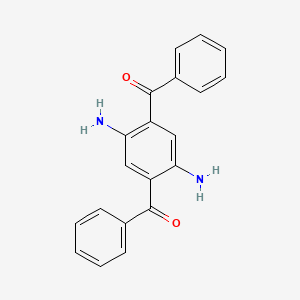

2,5-Dibenzoyl-1,4-phenylenediamine

描述

2,5-Dibenzoyl-1,4-phenylenediamine (DBPDA) is a critical monomer in synthesizing organic semiconductors and conjugated polymers, particularly those containing anthrazoline units. These materials are pivotal in electronic and optoelectronic devices, including light-emitting diodes (LEDs), thin-film transistors, and photovoltaic cells . Structurally, DBPDA features two benzoyl groups attached to the 1,4-positions of a phenylenediamine backbone. Its synthesis involves non-aqueous diazotization and iodination, starting from this compound . The compound crystallizes in an orthorhombic system (space group Pbca) with lattice parameters a = 10.980 nm, b = 15.866 nm, and c = 21.110 nm, contributing to its high thermal stability and suitability for device fabrication .

属性

CAS 编号 |

38869-82-8 |

|---|---|

分子式 |

C20H16N2O2 |

分子量 |

316.4 g/mol |

IUPAC 名称 |

(2,5-diamino-4-benzoylphenyl)-phenylmethanone |

InChI |

InChI=1S/C20H16N2O2/c21-17-12-16(20(24)14-9-5-2-6-10-14)18(22)11-15(17)19(23)13-7-3-1-4-8-13/h1-12H,21-22H2 |

InChI 键 |

KHEYSIXPWQEYOU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)C(=O)C3=CC=CC=C3)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzoyl-1,4-phenylenediamine typically involves the reaction of 2,5-diaminotoluene with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

化学反应分析

Types of Reactions: 2,5-Dibenzoyl-1,4-phenylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Substituted aromatic compounds.

科学研究应用

2,5-Dibenzoyl-1,4-phenylenediamine has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of organic semiconductors and conjugated polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

作用机制

The mechanism of action of 2,5-Dibenzoyl-1,4-phenylenediamine involves its interaction with molecular targets and pathways within cells. The compound can act as an electron donor or acceptor, facilitating electron transport processes. It may also interact with enzymes and proteins, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its unique structural properties play a crucial role in its activity .

相似化合物的比较

Table 1: Comparative Analysis of DBPDA and Analogous Compounds

Structural and Functional Differences

Substituent Effects :

- Electron-Withdrawing Groups : DBPDA’s benzoyl groups are strongly electron-withdrawing, enhancing charge carrier mobility in semiconductors . In contrast, 2,5-difluoro-1,4-benzenediamine combines smaller, electronegative fluorine atoms, which modify bandgaps without steric hindrance .

- Electron-Donating Groups : 2,5-dimethyl-1,4-phenylenediamine’s methyl groups improve solubility but reduce rigidity, limiting its use in high-performance electronics .

- Synthesis and Scalability: DBPDA requires multi-step diazotization and iodination, which may limit scalability compared to the cost-effective hydrogenolysis route for 2,5-dimethyl derivatives . Halogenated analogs (e.g., 2,5-dibromo or 2-chloro) often involve direct halogenation, but brominated compounds face environmental restrictions due to toxicity .

Applications :

Crystallographic and Stability Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。